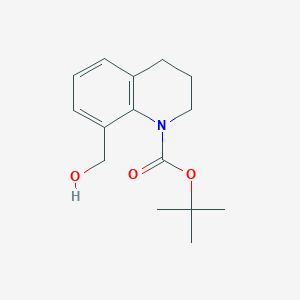

tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,17H,5,8-10H2,1-3H3 |

InChI Key |

DADCAUWYEYWVFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl esters. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst to form the tert-butyl ester. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of heterogeneous catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies involving 8-substituted tetrahydroquinoline derivatives have shown efficacy against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) . The incorporation of the chiral tetrahydroquinoline moiety has been highlighted as an important strategy in drug discovery for novel chemotherapeutic agents.

Antioxidant Properties

Compounds containing the dihydroquinoline structure have been investigated for their antioxidant properties. These compounds can scavenge free radicals, thus providing potential applications in preventing oxidative stress-related diseases. Research indicates that derivatives of dihydroquinoline may enhance cellular defense mechanisms against oxidative damage .

Acetylcholinesterase Inhibition

The potential of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline derivatives as acetylcholinesterase inhibitors has been explored, particularly in the context of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests a potential therapeutic avenue for cognitive decline associated with neurodegenerative diseases.

Study on Antiproliferative Activity

A study synthesized a library of 8-substituted dihydroquinoline derivatives and evaluated their antiproliferative activity across various cancer cell lines. The results indicated that specific modifications to the dihydroquinoline structure could significantly enhance anticancer potency . The most active compounds were further analyzed for their mechanisms of action, revealing insights into their interaction with biological targets.

In Silico Studies

In silico molecular docking studies have been employed to predict the binding interactions of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline derivatives with target enzymes such as acetylcholinesterase. These computational analyses provide valuable information regarding the affinity and specificity of these compounds towards their biological targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Key analogs differ in substituent positions (6-, 7-, or 8-position) and functional groups (hydroxyl, methoxy, bromo, etc.), leading to distinct physicochemical and biological behaviors:

Table 1: Substituent Position and Functional Group Comparisons

| Compound Name (CAS/Reference) | Substituent Position | Functional Group | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (622867-52-1) | 6 | Hydroxymethyl | High similarity (0.86 structural match); potential precursor for further derivatization | [20] |

| tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (676255-10-0) | 8 | Hydroxyl | Increased polarity; possible metabolic instability due to -OH group | [11] |

| tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (121006-53-9) | 6 | Methoxy | Enhanced lipophilicity; electron-donating effects alter reactivity | [14] |

| tert-Butyl 6-iodo-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (392.0153 [M+H]+) | 6 | Iodo, Fluoro, Oxo | Electrophilic halogen for cross-coupling; fluorination enhances metabolic stability | [6] |

| tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (893566-75-1) | 8 | Bromo | Halogenated analog for Suzuki-Miyaura coupling; bulky substituent limits steric accessibility | [18] |

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparisons

The hydroxymethyl group in the target compound would likely show:

- 1H NMR : δ 3.5–4.5 (m, CH2OH), with broadening due to -OH exchange.

- 13C NMR : δ 60–65 (CH2OH), δ 80–85 (t-Bu carbamate).

Biological Activity

tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 676255-10-0) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is with a molecular weight of 247.29 g/mol. The compound features a quinoline core, which is known for its potential therapeutic effects.

Pharmacological Activities

Recent studies have highlighted the various biological activities associated with this compound:

1. Anticancer Activity

- Research indicates that derivatives of the quinoline structure exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline have shown IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 and KB-V1 .

- A study demonstrated that certain derivatives induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference .

2. Antimicrobial Activity

- The compound has displayed promising antimicrobial effects against several bacterial strains. In vitro studies showed inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- A comparative analysis revealed that derivatives of 8-hydroxyquinoline exhibited higher antibacterial activity than their naphthalene analogs, likely due to increased polarity and solubility .

3. Antiviral Properties

- The antiviral potential of related compounds has been explored, particularly in the context of viral infections such as H5N1 and COVID-19. Enhanced lipophilicity and electron-withdrawing substituents have been linked to increased antiviral activity .

Synthesis Methods

The synthesis of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Bromination followed by nucleophilic substitution to introduce functional groups.

- Condensation reactions involving aldehydes and amines under acidic conditions to form the quinoline structure .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Reported IC50 values of 20 nM against MCF-7 cells for a related derivative, indicating potent anticancer activity. |

| Study B | Demonstrated antimicrobial efficacy with inhibition zones averaging 22 mm against S. aureus for specific derivatives. |

| Study C | Explored the role of ROS in mediating cytotoxic effects in cancer cells treated with related compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(dba)₂) with phosphine ligands (e.g., 2-(di-tert-butylphosphino)-1-phenylindole) for cross-coupling reactions, as demonstrated in allylic alkylation and amination protocols .

- Solvent/Temperature : DMF or dichloromethane at 50–100°C under inert atmosphere ensures compatibility with sensitive intermediates .

- Purification : Flash column chromatography (silica gel, hexane:acetone gradients) achieves >90% purity. Monitor by TLC (Rf ~0.12–0.30 in acetone/hexane systems) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : Key ¹H NMR signals include δ 1.52 ppm (t-Bu), δ 3.69 ppm (CH₂OH), and aromatic protons at δ 6.86–7.58 ppm. ¹³C NMR confirms carbonyl (δ 154–201 ppm) and hydroxymethyl (δ 45–60 ppm) groups .

- Mass Spectrometry : HRMS (ESI) calculates exact mass (e.g., C₁₇H₂₃NO₃Na [M+Na]⁺) to confirm molecular formula .

- Chiral Purity : SFC or HPLC with chiral columns (e.g., ee = 92% achieved via iridium-catalyzed enantioselective amination) .

Q. What are the stability considerations for storing tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline derivatives?

- Stability Profile :

- Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation of the hydroxymethyl group.

- Avoid prolonged exposure to light, as dihydroquinoline cores are prone to photodegradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

- Enantiocontrol Strategies :

- Iridium Catalysts : Use [Ir(cod)Cl]₂ with chiral phosphoramidite ligands for asymmetric amination (e.g., 92% ee reported for similar dihydroquinoline derivatives) .

- Substrate Engineering : Introduce steric hindrance at the 8-position (e.g., hydroxymethyl vs. bromo substituents) to enhance stereoselectivity .

Q. What structure-activity relationships (SAR) are critical for modifying the hydroxymethyl group to enhance biological activity?

- SAR Insights :

- Hydroxymethyl Modifications : Replace with formyl (via oxidation) or amino groups (via reductive amination) to alter hydrophilicity and target binding. For example, tert-butyl 5-formyl analogs show enhanced enzyme inhibition .

- Bioisosteres : Cyclobutyl or pyrrolidine substitutions at adjacent positions improve metabolic stability (e.g., tert-butyl 6-(cyclobutyl)-derivatives in opioid receptor studies) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Modeling Workflow :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to opioid receptors (µ/DOR) or cytochrome P450 isoforms.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., similar dihydroquinoline derivatives show strong ΔG binding values of –9.5 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.